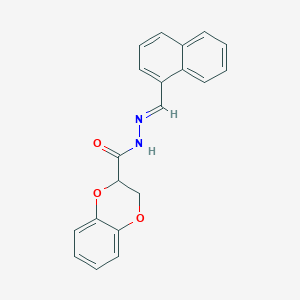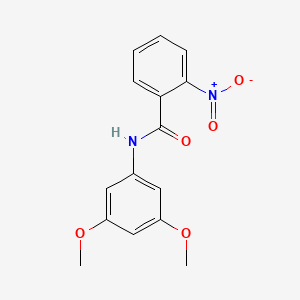![molecular formula C16H20N2O2 B5713161 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5713161.png)
3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one, also known as EPC-K1, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in medical research. This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. In addition, this compound has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the expression of several pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. Furthermore, this compound has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, this compound has been found to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative damage to DNA and other cellular components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one is its potent antitumor activity, which makes it a valuable tool for cancer research. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one. One area of interest is the development of more efficient synthesis methods that can produce this compound in larger quantities and with higher purity. Another area of research is the identification of the specific molecular targets of this compound, which could provide insights into its mechanism of action. Furthermore, future studies could investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Métodos De Síntesis
3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one can be synthesized using a multi-step reaction sequence starting from commercially available 4-hydroxycoumarin. The first step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The protected compound is then reacted with 4-ethyl-1-piperazinecarboxaldehyde to yield the intermediate product. The final step involves the removal of the TBDMS group to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one has been shown to exhibit potent antitumor activity in various cancer cell lines, including lung, breast, and colon cancer. In addition, this compound has been found to inhibit the growth and metastasis of cancer cells in animal models. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
3-[(4-ethylpiperazin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-17-7-9-18(10-8-17)11-13-12-20-15-6-4-3-5-14(15)16(13)19/h3-6,12H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYKEBWNPVUJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=COC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5713081.png)

![2-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile](/img/structure/B5713090.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5713092.png)
![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]indoline](/img/structure/B5713093.png)
![2-({[(3-hydroxypropyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5713112.png)
![benzyl 2-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5713113.png)
![N-[1-({2-[1-(5-methyl-2-furyl)ethylidene]hydrazino}carbonyl)-2-phenylvinyl]benzamide](/img/structure/B5713121.png)
![N-cyclohexyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5713138.png)




![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5713179.png)